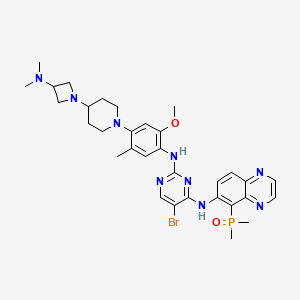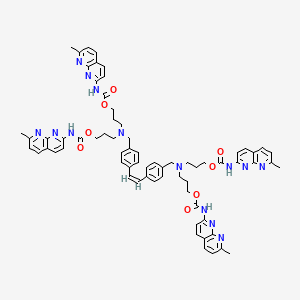
Dual AChE-MAO B-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dual AChE-MAO B-IN-3 is a compound that acts as a dual inhibitor of acetylcholinesterase and monoamine oxidase B. This compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease due to its ability to inhibit both acetylcholinesterase and monoamine oxidase B, which are enzymes involved in the degradation of neurotransmitters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dual AChE-MAO B-IN-3 involves the use of click chemistry to assemble functionalized pyridoxine derivatives. The process includes the reaction of pyridoxine derivatives with various azides under copper-catalyzed azide-alkyne cycloaddition conditions. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like dimethyl sulfoxide .
Industrial Production Methods: the use of click chemistry for the synthesis of similar compounds suggests that large-scale production could be feasible with appropriate optimization of reaction conditions and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: Dual AChE-MAO B-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against acetylcholinesterase and monoamine oxidase B .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper sulfate, sodium ascorbate, and dimethyl sulfoxide for click chemistry reactions. Other reagents may include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .
Major Products: The major products formed from the reactions involving this compound are typically functionalized pyridoxine derivatives with enhanced inhibitory activity against acetylcholinesterase and monoamine oxidase B .
Aplicaciones Científicas De Investigación
Dual AChE-MAO B-IN-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying dual inhibition mechanisms. In biology and medicine, it is investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to inhibit both acetylcholinesterase and monoamine oxidase B makes it a promising candidate for developing new treatments for these conditions .
Mecanismo De Acción
The mechanism of action of Dual AChE-MAO B-IN-3 involves the inhibition of acetylcholinesterase and monoamine oxidase B. Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine, while monoamine oxidase B is involved in the degradation of monoamine neurotransmitters such as dopamine. By inhibiting these enzymes, this compound increases the levels of acetylcholine and dopamine in the brain, which can help alleviate the symptoms of neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Dual AChE-MAO B-IN-3 include other dual inhibitors of acetylcholinesterase and monoamine oxidase B, such as ellagic acid derivatives and other pyridoxine derivatives. These compounds also exhibit inhibitory activity against acetylcholinesterase and monoamine oxidase B, but their potency and selectivity may vary .
Uniqueness: this compound is unique due to its high inhibitory activity against both acetylcholinesterase and monoamine oxidase B, making it a potent dual inhibitor. Its synthesis using click chemistry also provides a versatile and efficient method for producing functionalized derivatives with enhanced activity .
Propiedades
Fórmula molecular |
C30H26F3NO3 |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
(3E)-3-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-7-[[4-(trifluoromethyl)phenyl]methoxy]chromen-4-one |
InChI |
InChI=1S/C30H26F3NO3/c31-30(32,33)25-8-6-23(7-9-25)19-36-26-10-11-27-28(17-26)37-20-24(29(27)35)16-21-12-14-34(15-13-21)18-22-4-2-1-3-5-22/h1-12,16-17H,13-15,18-20H2/b24-16+ |
Clave InChI |
NBRLCWFICSTVOB-LFVJCYFKSA-N |
SMILES isomérico |
C1CN(CC=C1/C=C/2\COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 |
SMILES canónico |
C1CN(CC=C1C=C2COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
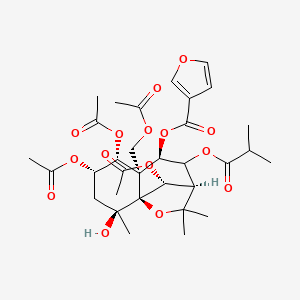


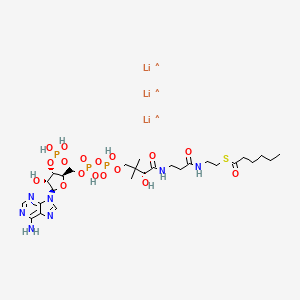
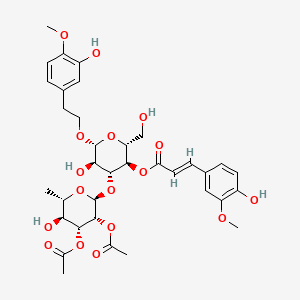
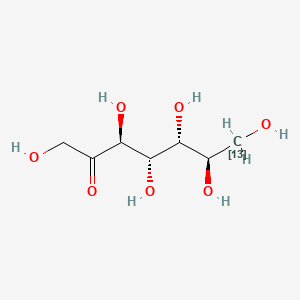

![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)

![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)
